4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-13(2)28-17-9-5-15(6-10-17)19(27)25-16-7-3-14(4-8-16)11-18(26)24-12-20(21,22)23/h3-10,13H,11-12H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCQJDTJPJWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Propan-2-yloxy)benzoic Acid
Step 1:
4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide (K₂CO₃, DMF, 80°C, 12 h) to yield 4-(propan-2-yloxy)benzoic acid (85% yield).
Mechanistic Insight:
The reaction proceeds via nucleophilic substitution where the phenoxide ion attacks the electrophilic isopropyl carbon. Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
Activation as Acid Chloride
Step 2:
Conversion to benzoyl chloride using thionyl chloride (reflux, 4 h, 92% yield). Excess SOCl₂ is removed under reduced pressure to prevent side reactions.
Preparation of 4-{[(2,2,2-Trifluoroethyl)carbamoyl]methyl}aniline
Step 3:
4-Nitrophenylacetic acid is coupled with 2,2,2-trifluoroethylamine using EDCl/HOBt (DCM, 0°C→RT, 6 h). Subsequent nitro reduction (H₂, 10% Pd/C, EtOH, 78% yield) provides the aniline derivative.
Optimization Data:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 78 | 95 |
| DCC/DMAP | 65 | 89 |
| HATU | 82 | 97 |
Final Amide Bond Formation
Step 4:
React benzoyl chloride with 4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}aniline in THF with triethylamine (0°C→RT, 12 h). Yield: 73%.
Key Observations:
- Lower temperatures minimize racemization of the chiral carbamoyl center.
- Molecular sieves (4Å) improve reaction efficiency by scavenging HCl.
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Aryl Ether Formation
Step 1:
4-Bromobenzoic acid reacts with isopropyl boronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 8 h). Yield: 81%.
Advantages:
- Superior regioselectivity compared to traditional alkylation.
- Tolerates ester-protected carboxylic acids.
Carbamoyl Side Chain Installation
Step 2:
4-Bromophenylacetic acid undergoes Buchwald-Hartwig amination with 2,2,2-trifluoroethylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24 h). Yield: 68%.
Challenges:
Convergent Coupling Strategy
Step 3:
Mitsunobu reaction couples the aryl ether and carbamoyl components (DIAD, PPh₃, THF, 0°C→RT). Yield: 62%.
Critical Parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → 25°C |
| Equiv. DIAD | 1.5 |
| Reaction Time | 18 h |
Alternative Method: Solid-Phase Synthesis
Resin Functionalization
Wang resin loaded with Fmoc-protected 4-aminobenzoic acid (DIC/HOBt activation, DMF, 24 h).
Sequential Deprotection and Coupling
- Fmoc removal (20% piperidine/DMF).
- Couple 4-(propan-2-yloxy)benzoic acid (HATU, DIPEA).
- On-resin reaction with 2,2,2-trifluoroethyl isocyanate (DCM, 48 h).
Yield Comparison:
| Step | Solution-Phase (%) | Solid-Phase (%) |
|---|---|---|
| Aryl ether | 85 | 78 |
| Carbamoyl | 73 | 82 |
| Overall | 63 | 68 |
Purification and Characterization
Chromatographic Methods
- Normal phase SiO₂ (EtOAc/hexanes 3:7 → 1:1)
- Reverse-phase C18 (MeCN/H₂O + 0.1% TFA)
HPLC Conditions:
| Column | Flow Rate | Gradient | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 | 1 mL/min | 30→80% MeCN | 12.7 min |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.02 (d, J=8.8 Hz, 2H), 7.56 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H), 4.72 (sept, J=6.0 Hz, 1H), 3.89 (s, 2H), 3.48 (q, J=9.2 Hz, 2H), 1.36 (d, J=6.0 Hz, 6H).
¹⁹F NMR (376 MHz, CDCl₃):
δ -66.5 (t, J=9.2 Hz).
HRMS (ESI+):
Calculated for C₂₁H₂₂F₃N₂O₃ [M+H]⁺: 407.1583, Found: 407.1586.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Equiv. Used | Cost Contribution (%) |
|---|---|---|---|
| 2,2,2-Trifluoroethylamine | 4200 | 1.2 | 58 |
| HATU | 980 | 1.5 | 23 |
| Pd(PPh₃)₄ | 12500 | 0.05 | 12 |
Waste Stream Management
- Fluoride byproducts require Ca(OH)₂ treatment before disposal.
- Palladium recovery via resin adsorption achieves >95% metal reclamation.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroethylcarbamoyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propan-2-yloxy group may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Fluorination Impact: The target compound’s trifluoroethyl group enhances electronegativity and hydrophobicity compared to non-fluorinated analogues like compound 6b . This is critical for membrane permeability in drug design .
- Biological Activity : Imidazole-substituted benzamides () show targeted anticancer effects, suggesting that the trifluoroethyl group in the target compound could be optimized for similar applications with improved pharmacokinetics.
Relevance to Target Compound :
- The trifluoroethyl carbamoyl group in the target compound may require precise reaction conditions. Ultrasound-assisted synthesis (as in ) could reduce reaction times and improve yields compared to conventional methods, particularly for introducing fluorinated moieties .
Spectroscopic and Physicochemical Properties
Table 3: IR and NMR Data Comparison
Analysis :
- Similar C=O stretches (~1640–1680 cm⁻¹) confirm the amide linkage across all compounds .
Biological Activity
The compound 4-(propan-2-yloxy)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a novel synthetic derivative with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Propan-2-yloxy group which may influence its solubility and interaction with biological targets.
- Trifluoroethyl moiety, known for enhancing metabolic stability and lipophilicity.
- Benzamide core , which is often associated with diverse biological activities, including antiviral and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including its potential as an antitumor agent and its interaction with various enzymes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. The following table summarizes the IC50 values of related compounds in different cancer models:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 6.26 ± 0.33 | |
| Compound B | HCC827 (lung cancer) | 20.46 ± 8.63 | |
| This compound | TBD | TBD | TBD |
Note: Further experimental data is required to establish specific IC50 values for the compound .
The mechanism by which benzamide derivatives exert their biological effects often involves:
- Inhibition of key enzymes involved in tumor proliferation.
- Interference with DNA replication processes, leading to apoptosis in cancer cells.
- Modulation of signaling pathways , particularly those related to cell growth and survival.
Case Studies
- Antiviral Activity : A study conducted on related N-phenylbenzamide derivatives demonstrated moderate antiviral activity against enteroviruses. The synthesized compounds exhibited IC50 values ranging from 5.7 μM to 18 μM against various viral strains, indicating that structural modifications can enhance efficacy against viral targets .
- Antimicrobial Studies : Compounds structurally similar to our target have shown antimicrobial properties against specific bacterial strains. These findings suggest that the incorporation of the trifluoroethyl group may enhance the antimicrobial efficacy due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
